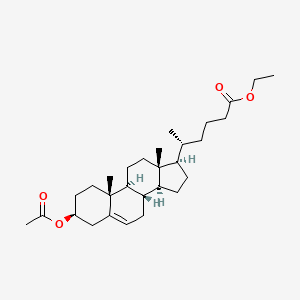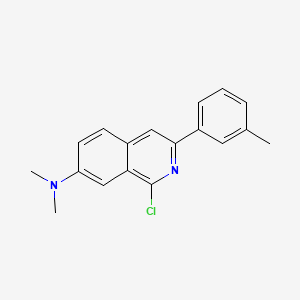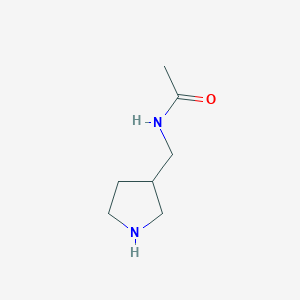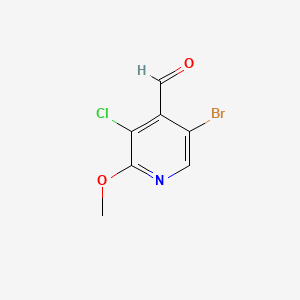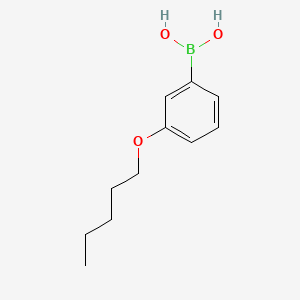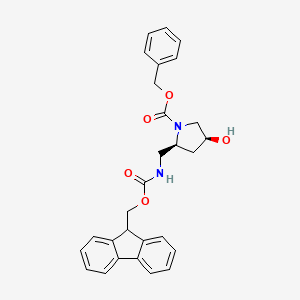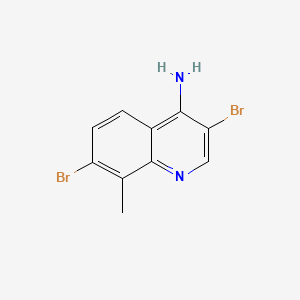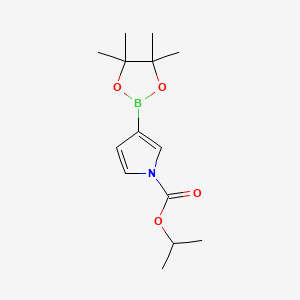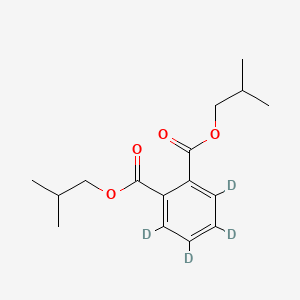
Diisobutyl Phthalate-d4
Overview
Description
Diisobutyl Phthalate-d4 is a deuterated form of Diisobutyl Phthalate, a phthalate ester. It is commonly used as an analytical standard in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies .
Mechanism of Action
Target of Action
Diisobutyl Phthalate-d4 (DIBP-d4) is a phthalate ester . Phthalates, including DIBP, are primarily used as plasticizers due to their flexibility and durability . They are found in many industrial and personal products, such as lacquers, nail polish, and cosmetics . The primary targets of DIBP-d4 are the plastic materials it is added to, where it increases their malleability and flexibility .
Mode of Action
DIBP-d4 interacts with its targets (plastic materials) by integrating into the polymer matrix, thereby increasing the flexibility, transparency, and longevity of the material . This interaction results in a change in the physical properties of the plastic, making it more flexible and durable .
Biochemical Pathways
The metabolism of DIBP-d4 involves its conversion into the hydrolytic monoester monoisobutyl phthalate (MIBP) . This reaction is likely catalyzed by cytochrome P450 in the liver . The biodegradation of phthalates, including DIBP, is a more efficient and sustainable method than physical and chemical technologies . Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Pharmacokinetics
DIBP-d4 can be absorbed via oral ingestion and dermal exposure . After absorption, DIBP-d4 is first converted into MIBP . The primary excretory route is urine, with biliary excretion being noted in minor amounts . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of DIBP-d4 in the body.
Result of Action
The molecular and cellular effects of DIBP-d4’s action primarily involve its role as a plasticizer. By integrating into the polymer matrix of plastic materials, DIBP-d4 increases their flexibility and durability . On a biological level, DIBP-d4 leads to a down-regulation of proteins involved in steroid production, resulting in higher levels of androgenic hormones .
Action Environment
The action, efficacy, and stability of DIBP-d4 can be influenced by various environmental factors. For instance, DIBP-d4 has excellent thermal and light stability, making it suitable for use in various environmental conditions . Furthermore, the degradation of DIBP-d4 can be influenced by the presence of microorganisms capable of metabolizing phthalates . The environmental fate, transport, and degradation of DIBP-d4 can also be significantly impacted by its physical and chemical attributes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisobutyl Phthalate-d4 is synthesized through the esterification of deuterated isobutanol and phthalic anhydride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Diisobutyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and isobutyl alcohol.
Reduction: Reduction reactions can convert it back to the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Phthalic acid and isobutyl alcohol.
Reduction: Isobutanol and phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Diisobutyl Phthalate-d4 is widely used in scientific research, including:
Chemistry: It serves as an internal standard in NMR spectroscopy and mass spectrometry for the quantification of phthalates in complex mixtures.
Biology: It is used in metabolic studies to trace the degradation pathways of phthalates in biological systems.
Medicine: It aids in the study of phthalate exposure and its effects on human health.
Comparison with Similar Compounds
Diisobutyl Phthalate: The non-deuterated form, commonly used as a plasticizer.
Dibutyl Phthalate: Another phthalate ester with similar properties but different alkyl chain length.
Bis(2-ethylhexyl) Phthalate: A phthalate ester with longer alkyl chains, used as a plasticizer in various applications.
Uniqueness: Diisobutyl Phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide distinct NMR signals and mass spectrometry peaks, allowing for precise quantification and analysis in complex mixtures .
Properties
IUPAC Name |
bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAVDBGNNKXQV-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745737 | |
| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358730-88-8 | |
| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 358730-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)
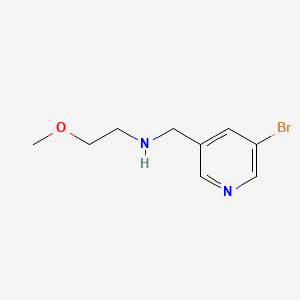
![(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B582141.png)
